D-半乳糖,2-叠氮-2-脱氧-

描述

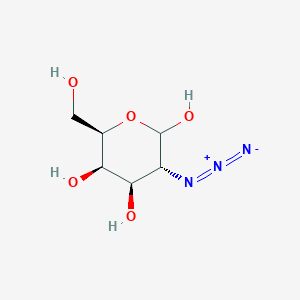

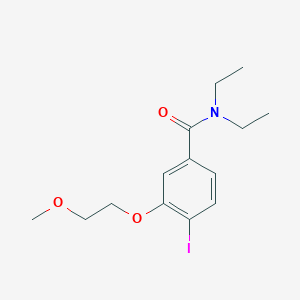

“D-Galactose, 2-azido-2-deoxy-” is a carbohydrate that belongs to the group of oligosaccharides . It is a glucose analog that shows a wide range of biological activities such as inhibition of glycolysis and thereby tumor growth, interference with the biosynthetic processing of glycoproteins, antiviral activity, and hepatotoxicity .

Synthesis Analysis

The synthesis of “D-Galactose, 2-azido-2-deoxy-” has been studied extensively. A systematic study of GalN3 donors with different combinations of protecting groups indicated that acetyl groups at the 3- and 4-positions are particularly important for high α-selectivity . Temperature is also recognized as a major factor in control of stereoselectivity .Molecular Structure Analysis

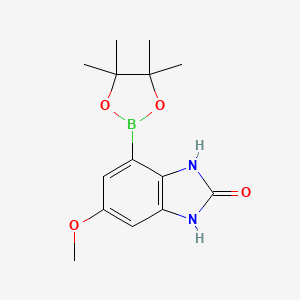

The molecular structure of “D-Galactose, 2-azido-2-deoxy-” can be found in various databases . The compound has a molecular formula of C6H11N3O5 .Chemical Reactions Analysis

The stereoselectivity of a 2-azido-2-deoxygalactosyl (GalN3) donor is found to strongly depend on the nature of the acceptors in glycosylation reactions . The order of the acceptor, the stereochemistry, and the configuration of the monosaccharide all affect the stereochemistry outcome .Physical and Chemical Properties Analysis

“D-Galactose, 2-azido-2-deoxy-” has a molecular weight of 205.17 g/mol, a Hydrogen Bond Donor Count of 4, a Hydrogen Bond Acceptor Count of 7, and a Rotatable Bond Count of 2 . It also has a Topological Polar Surface Area of 105 Ų .科学研究应用

生物系统鉴定和阐明:

- 2-脱氧-D-半乳糖用于研究大肠杆菌中的半乳糖转运系统,特别是含有组成性半乳糖转运系统的突变体 (Henderson & Giddens, 1977).

合成用于糖苷酶研究的修饰糖:

- 合成叠氮-脱氧和氨基-脱氧糖苷以及糖苷氟化物,以鉴定处理修饰糖的糖苷酶,有助于生物系统和糖苷合成酶研究 (Chen & Withers, 2018).

遗传应用:

- 2-脱氧-半乳糖有效地选择白色念珠菌中的半乳糖激酶阴性突变体,提供潜在的遗传应用 (Gorman, Gorman, & Koltin, 1992).

癌症研究:

- 2-脱氧-D-半乳糖在腹水肝癌细胞中的代谢导致磷酸盐截留和糖酵解抑制,可能影响癌细胞的生长和存活 (Smith & Keppler, 1977).

结合和亲和力研究:

- 研究 D-半乳糖及其脱氧衍生物与蛋白质的结合揭示了氢键和溶质-溶质相互作用的见解,其中 2-脱氧半乳糖由于这些相互作用的差异而显示出更高的亲和力 (Daranas, Shimizu, & Homans, 2004).

药物开发:

- 从 D-葡萄糖合成 1,4-二脱氧-1,4-亚氨基-D-半乳糖醇的新合成途径为开发新药提供了有希望的途径 (Pham-Huu, Gizaw, BeMiller, & Petruš, 2002).

代谢研究:

- 2-脱氧-2-氟-D-半乳糖显示肝脏驱动的代谢,肾脏排泄显着,主要将代谢物沉积在肝脏和肾脏中 (Grün et al., 1990).

合成非天然寡糖:

- 展示了未保护的半乳糖类似物快速转化为 UDP 衍生物,用于非天然寡糖的化学酶促合成 (Uchiyama & Hindsgaul, 1998).

未来方向

The future directions of “D-Galactose, 2-azido-2-deoxy-” research could involve further exploration of its synthesis and applications. For instance, the stereoselective construction of 1,2- cis -2-amido/amino-2-deoxyglycosides remains challenging and there is still a great need for developing high-yielding and highly stereoselective synthesis of 1,2- cis -2-amido/amino-2-deoxyglycosides that applies to a broad range of acceptors .

属性

IUPAC Name |

(3R,4R,5R,6R)-3-azido-6-(hydroxymethyl)oxane-2,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-3-5(12)4(11)2(1-10)14-6(3)13/h2-6,10-13H,1H2/t2-,3-,4+,5-,6?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URARQBMUQIRZQO-GASJEMHNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N=[N+]=[N-])O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)N=[N+]=[N-])O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(E)-2-(4-nitrophenyl)ethenyl]phenol](/img/structure/B8119526.png)

![potassium;[(E)-3-(dimethylamino)prop-1-enyl]-trifluoroboranuide](/img/structure/B8119572.png)

![N-[4-(5-methyl-2,4-dinitrophenyl)sulfonylphenyl]acetamide](/img/structure/B8119588.png)